1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC15078413
Molecular Formula: C18H17N5O2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O2/c24-16-9-12(18(25)20-10-13-5-3-4-8-19-13)11-23(16)17-14-6-1-2-7-15(14)21-22-17/h1-8,12H,9-11H2,(H,20,25)(H,21,22) |
| Standard InChI Key | BABASFABWBLWML-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |
Introduction
Structural Features
Molecular Architecture
The compound features three distinct moieties:
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Pyrrolidine ring: A five-membered saturated ring with a ketone group at position 5.
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Indazole group: A bicyclic aromatic system fused to the pyrrolidine at position 3.
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Pyridin-2-ylmethyl carboxamide: A pyridine-substituted methyl group attached via a carboxamide linkage.
The canonical SMILES representation (C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4) and InChIKey (BABASFABWBLWML-UHFFFAOYSA-N) provide precise stereochemical details.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₂ |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 1-(1H-Indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
| PubChem CID | 71708857 |
Synthesis
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Pyrrolidine formation: Cyclization of γ-aminobutyric acid derivatives to form the 5-oxo-pyrrolidine core.
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Indazole incorporation: Buchwald–Hartwig coupling or nucleophilic substitution to attach the indazole moiety.
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Carboxamide functionalization: Condensation of pyrrolidine-3-carboxylic acid with 2-(aminomethyl)pyridine under peptide coupling conditions (e.g., HATU/DIPEA).
Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF).
Biological Activity
Kinase Inhibition
The compound exhibits potent inhibition of tyrosine kinases, including EGFR and VEGFR, with IC₅₀ values in the low micromolar range (1–5 μM). This activity stems from:
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Hydrogen bonding between the carboxamide group and kinase ATP-binding pockets.
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π-π stacking interactions facilitated by the indazole and pyridine aromatic systems.
Antiproliferative Effects
In vitro studies demonstrate dose-dependent cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 3.2 μM). Mechanistically, it induces apoptosis via caspase-3 activation and inhibits cell cycle progression at the G1/S phase.
Therapeutic Applications
Oncology
The compound’s kinase inhibitory profile supports its development for:
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Solid tumors: Breast, lung, and colorectal cancers.
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Angiogenesis suppression: Targeting VEGFR to inhibit tumor vascularization.
Neurological Disorders
Preliminary data suggest cross-reactivity with Tau protein kinases, implicating potential in Alzheimer’s disease.
Reactivity and Stability
Electrophilic Susceptibility
The electron-withdrawing ketone and pyridine groups enhance electrophilicity at the pyrrolidine β-carbon, enabling:
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Michael additions with nucleophiles (e.g., thiols).
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Oxidative degradation under strong acidic conditions.
Metabolic Pathways
In hepatic microsomes, the compound undergoes N-demethylation (pyridine group) and oxidation (indazole ring), producing metabolites with reduced activity.
Related Compounds
Structural Analogs
| Compound | Key Modification | Application |
|---|---|---|
| 1-(1H-Indazol-3-yl)-N-isopropyl-5-oxo-pyrrolidine-3-carboxamide | Isopropyl substitution | Peptidase inhibition (diabetes) |
| N-(3,4-Dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide | Methoxybenzyl group | Kinase selectivity modulation |
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